BenchChemオンラインストアへようこそ!

2-(4-chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

Lipophilicity CYP inhibition Halogen bonding

2-(4-Chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide (CAS 1235638-87-5) is a synthetic small molecule (MW 360.85, C15H21ClN2O4S) belonging to the 4-substituted-phenoxy acetamide class incorporating a methylsulfonyl-protected piperidine scaffold. This compound is structurally positioned as a potential ATF4 pathway inhibitor probe, as evidenced by its inclusion within the broader chemotype space claimed in patent families targeting the ATF4 pathway for cancer and neurodegenerative disease applications.

Molecular Formula C15H21ClN2O4S
Molecular Weight 360.85
CAS No. 1235638-87-5
Cat. No. B2812028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
CAS1235638-87-5
Molecular FormulaC15H21ClN2O4S
Molecular Weight360.85
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H21ClN2O4S/c1-23(20,21)18-8-6-12(7-9-18)10-17-15(19)11-22-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H,17,19)
InChIKeyTWFYHSGFNBPUMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide Procurement Baseline


2-(4-Chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide (CAS 1235638-87-5) is a synthetic small molecule (MW 360.85, C15H21ClN2O4S) belonging to the 4-substituted-phenoxy acetamide class incorporating a methylsulfonyl-protected piperidine scaffold. This compound is structurally positioned as a potential ATF4 pathway inhibitor probe, as evidenced by its inclusion within the broader chemotype space claimed in patent families targeting the ATF4 pathway for cancer and neurodegenerative disease applications [1]. Its key distinguishing architectural feature is the 4-chlorophenoxy moiety linked via an acetamide bridge to a 4-(aminomethyl)piperidine core bearing an N-methylsulfonyl group. This specific arrangement of halogen, ether, amide, and sulfonamide functionalities creates a distinctive pharmacophoric profile that cannot be replicated by simple isosteric replacement without measurable shifts in target engagement, selectivity, or ADME properties [2].

Why 2-(4-Chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide Cannot Be Substituted by Generic In-Class Analogs


Within the 4-halophenoxy acetamide piperidine series, seemingly conservative halogen substitutions on the phenoxy ring can profoundly alter molecular recognition, metabolic stability, and off-target liability profiles. The 4-chloro substituent sits at a critical position where steric bulk, electronegativity, and lipophilicity (ClogP) directly modulate binding pocket complementarity and CYP-mediated oxidative metabolism. Replacing chlorine with fluorine (4-fluoro analog, CAS 1235289-46-9) reduces halogen bond potential and logD, which can decrease target residence time and alter tissue distribution [1]. Conversely, the 4-bromo or unsubstituted phenyl analogs introduce excessive steric bulk or insufficient hydrophobic contact, respectively, potentially abolishing activity at the primary target while introducing new off-target interactions. The methylsulfonyl group on the piperidine nitrogen is equally non-interchangeable: replacement with acetyl, Boc, or hydrogen eliminates the strong electron-withdrawing character required for proper conformational constraint and metabolic stability of the piperidine ring [1]. Procurement of any close analog without explicit, assay-matched comparative data therefore carries a high risk of obtaining a compound with different potency, selectivity, and ADME behavior, compromising experimental reproducibility.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide


Chlorine vs. Fluorine Substitution: Computed Lipophilicity and Predicted CYP Inhibition Profile Comparison

The 4-chlorophenoxy moiety in the target compound confers a computed octanol-water partition coefficient (ClogP) approximately 0.7–0.9 log units higher than the 4-fluorophenoxy analog (CAS 1235289-46-9), based on fragment-based calculation methods. This increased lipophilicity is predicted to enhance passive membrane permeability but may also increase susceptibility to CYP2C9- and CYP1A2-mediated oxidation relative to the fluoro congener [1]. In a class-level analysis of 4-halophenoxy acetamide derivatives within patent US20200297710A1, compounds bearing the 4-chloro substitution consistently exhibited altered metabolic stability in human liver microsome (HLM) assays compared to their 4-fluoro counterparts, although exact numerical values for the specific target compound were not disclosed [1].

Lipophilicity CYP inhibition Halogen bonding

Methylsulfonyl vs. Unsubstituted Piperidine: Conformational and pKa Comparison by Class-Level Inference

The N-methylsulfonyl modification on the piperidine ring of the target compound reduces the pKa of the piperidine nitrogen from approximately 10.5 (unsubstituted piperidine) to below 2 (sulfonamide), rendering it non-basic under physiological conditions. This is a class-level property of sulfonamide-protected piperidines [1]. In contrast, the des-methylsulfonyl analog (2-(4-chlorophenoxy)-N-(piperidin-4-ylmethyl)acetamide) retains a basic amine capable of protonation at lysosomal pH, which can lead to differential subcellular trapping, altered Vdss, and phospholipidosis risk [1]. The electron-withdrawing sulfonyl group also restricts piperidine ring flipping, locking the scaffold into a preferred chair conformation that pre-organizes the acetamide side chain for target engagement, a conformational effect absent in the free amine or N-acetyl congeners.

Conformational analysis Basicity Sulfonamide

Halogen Bond Donor Capacity: 4-Chloro vs. 4-Fluoro vs. 4-Bromo in Target Engagement

The 4-chlorophenyl group possesses a significantly stronger halogen bond donor capacity (σ-hole potential) than the 4-fluorophenyl group, with calculated VS,max values of approximately 22 kcal/mol for chlorobenzene vs. approximately 8 kcal/mol for fluorobenzene at the MP2/aug-cc-pVDZ level [1]. In protein-ligand complexes where the para-halogen makes a close contact with a backbone carbonyl oxygen or a carboxylate side chain, the chloro substituent can contribute an additional 1–3 kcal/mol of binding free energy relative to fluorine, translating to a potential 5- to 100-fold difference in Ki or IC50 [1]. The 4-bromo analog, while possessing even stronger halogen bond potential (VS,max ≈ 28 kcal/mol), introduces steric penalties that may offset this gain. This class-level inference is consistent with published halogen bonding SAR across diverse target families [2].

Halogen bonding Structure-activity relationship Molecular recognition

Recommended Research Application Scenarios for 2-(4-Chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide


ATF4 Pathway Inhibitor Probe Development for Cancer Cell Stress Response Studies

This compound falls within the chemotype space claimed as ATF4 pathway inhibitors [1]. In unfolded protein response (UPR)-dependent cancer models, the compound can serve as a probe to interrogate ATF4-mediated transcriptional programs. Its specific 4-chlorophenoxy-methylsulfonyl-piperidine architecture differentiates it from earlier-generation ATF4 probes such as ISRIB, offering a distinct chemotype for target deconvolution and resistance studies. Researchers should pair this compound with the 4-fluoro and des-sulfonyl analogs as control compounds to map SAR at the cellular level.

Halogen Bonding SAR Studies in Protein-Ligand Interaction Profiling

With its intermediate halogen bond donor strength, this compound is well-suited for systematic halogen bonding SAR studies, as outlined in Section 3. By comparing the 4-Cl (target), 4-F, 4-Br, and unsubstituted phenyl analogs in a defined biochemical or biophysical assay, researchers can quantify the contribution of halogen bonding to target affinity, using the computed VS,max difference of approximately 14 kcal/mol between Cl and F analogs as a benchmark [1]. This data is valuable for computational chemistry teams building scoring functions for halogen bonding.

Metabolic Stability Comparison in CYP Panel Screening Assays

The predicted CYP inhibition and metabolic profile differences between the 4-chlorophenoxy and 4-fluorophenoxy congeners (Section 3) make this compound a valuable tool compound for CYP reaction phenotyping panels. Using human liver microsome assays with isoform-selective substrates, researchers can directly compare the CYP2C9, CYP1A2, and CYP2C8 inhibition IC50 values of the target compound versus the 4-fluoro analog to establish whether the chloro substitution confers any measurable CYP liability [1]. Such data informs the selection of the appropriate analog for in vivo pharmacokinetic studies.

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.